molecular formula C9H9F2N B6148174 2-(3,4-difluorophenyl)azetidine CAS No. 1270449-50-7

2-(3,4-difluorophenyl)azetidine

Cat. No.: B6148174
CAS No.: 1270449-50-7
M. Wt: 169.17 g/mol
InChI Key: HKVNWGNTUHFFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorophenyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9F2N. It is characterized by a four-membered azetidine ring substituted with a 3,4-difluorophenyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition reaction. For instance, the reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO in 1,4-dioxane can yield azetidine derivatives . Another approach involves the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the azetidine ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

2-(3,4-difluorophenyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the difluorophenyl group contribute to its reactivity. These structural features enable the compound to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine derivatives such as:

  • 2-azetidinone
  • 3-amino-4-aryl-azetidine
  • 2-(2-mesyloxyethyl)azetidine

Uniqueness

2-(3,4-difluorophenyl)azetidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and reactivity compared to other azetidine derivatives. This makes it a valuable compound for developing new chemical entities with specific desired properties .

Properties

CAS No.

1270449-50-7

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(3,4-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-2-1-6(5-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2

InChI Key

HKVNWGNTUHFFFA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=C(C=C2)F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.